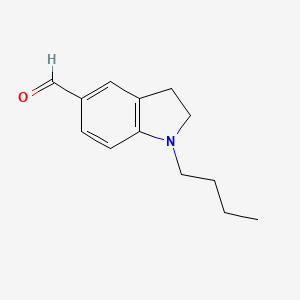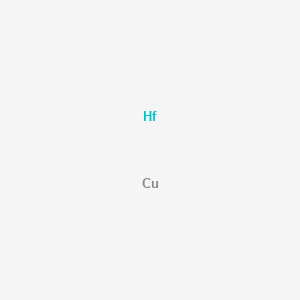
Copper;hafnium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-hafnium is an intermetallic compound formed by the combination of copper and hafnium. Hafnium is a transition metal known for its high melting point and ability to absorb neutrons, making it valuable in various industrial applications. Copper, on the other hand, is a well-known metal with excellent electrical and thermal conductivity. The combination of these two metals results in a compound with unique properties that are useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of copper-hafnium compounds typically involves high-temperature processes. One common method is the direct reaction of copper and hafnium metals at elevated temperatures. The metals are heated in a vacuum or inert atmosphere to prevent oxidation. The reaction can be represented as:
Cu+Hf→Cu-Hf
Industrial Production Methods: Industrial production of copper-hafnium compounds often involves alloying processes. The metals are melted together in an electric arc furnace or induction furnace. The molten mixture is then cast into molds to form ingots, which can be further processed into desired shapes and sizes.
Chemical Reactions Analysis
Types of Reactions: Copper-hafnium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium in the compound can react with halogens to form hafnium tetrahalides:
Hf+2Cl2→HfCl4
Common Reagents and Conditions: Common reagents used in reactions with copper-hafnium compounds include halogens (e.g., chlorine, bromine), oxygen, and sulfur. These reactions typically occur at high temperatures to facilitate the formation of the desired products.
Major Products: The major products formed from these reactions include hafnium tetrahalides (e.g., hafnium tetrachloride) and oxides (e.g., hafnium dioxide).
Scientific Research Applications
Copper-hafnium compounds have a wide range of applications in scientific research and industry:
Chemistry: Used as catalysts in various chemical reactions due to their unique properties.
Biology: Investigated for potential use in biomedical applications, such as imaging and drug delivery.
Medicine: Studied for their potential use in radiation therapy due to hafnium’s ability to absorb neutrons.
Industry: Used in the production of high-temperature alloys and components for aerospace and nuclear reactors.
Mechanism of Action
The mechanism of action of copper-hafnium compounds depends on their specific application. In catalysis, the compound’s surface properties facilitate the adsorption and activation of reactants. In radiation therapy, hafnium’s neutron absorption properties are utilized to target and destroy cancer cells. The molecular targets and pathways involved vary depending on the specific application and the nature of the compound.
Comparison with Similar Compounds
- Copper-zirconium
- Copper-titanium
- Copper-niobium
These compounds share some properties with copper-hafnium but differ in their specific applications and unique characteristics.
Properties
CAS No. |
210885-30-6 |
|---|---|
Molecular Formula |
CuHf |
Molecular Weight |
242.03 g/mol |
IUPAC Name |
copper;hafnium |
InChI |
InChI=1S/Cu.Hf |
InChI Key |
HDLKRBKBZRWMHV-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B14235852.png)
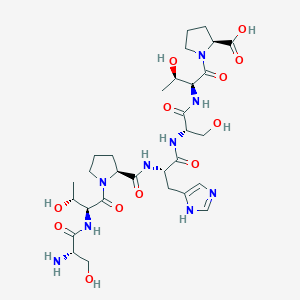
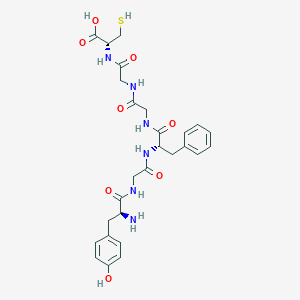

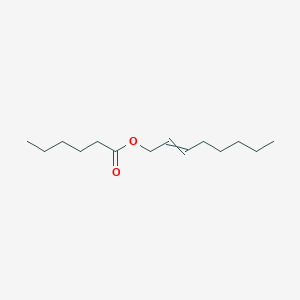
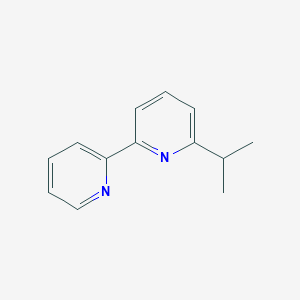
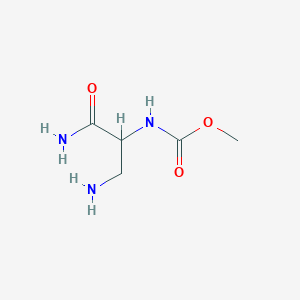
![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
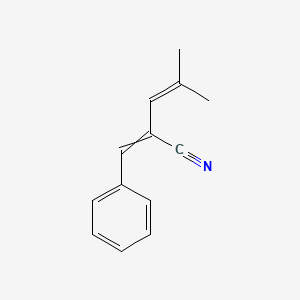
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)
